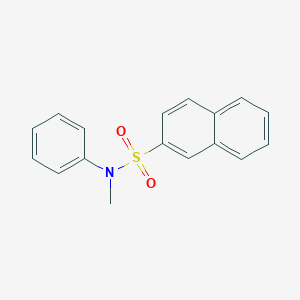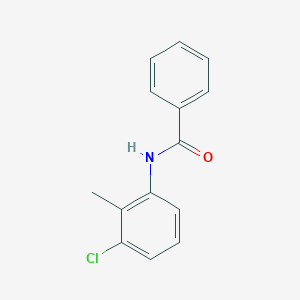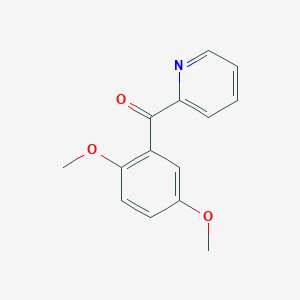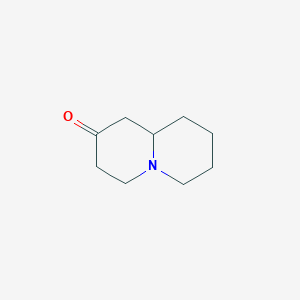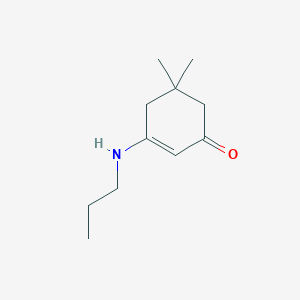
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, commonly known as DXE, is a cyclohexanone derivative that has gained attention in scientific research due to its potential as a selective inhibitor of voltage-gated sodium channels. DXE is a small molecule that has a unique structure, making it a promising candidate for developing new drugs for various medical conditions.
作用機序
DXE selectively inhibits voltage-gated sodium channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the influx of sodium ions into the cell. This reduction in sodium influx leads to a decrease in the generation and propagation of action potentials, which can be beneficial in treating medical conditions such as epilepsy and neuropathic pain.
生化学的および生理学的効果
DXE has been found to have various biochemical and physiological effects. In vitro studies have shown that DXE can inhibit sodium currents in neurons and cardiac cells. DXE has also been found to have anti-arrhythmic effects in animal models of cardiac arrhythmias. DXE has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
実験室実験の利点と制限
DXE has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. DXE has a unique structure that makes it a promising candidate for developing new drugs. DXE has been found to be more selective for certain types of sodium channels than other known inhibitors, which can reduce the risk of side effects. However, DXE also has some limitations for lab experiments. Its synthesis can be challenging, and the yield can be low. DXE can also be expensive to synthesize, which can limit its availability for research.
将来の方向性
There are several future directions for research on DXE. One direction is to further investigate its potential as a treatment for epilepsy and neuropathic pain. Another direction is to explore its anti-arrhythmic effects and its potential use in treating cardiac arrhythmias. DXE could also be used as a tool for studying the role of sodium channels in various physiological processes. Future research could also focus on improving the synthesis method and yield of DXE, as well as developing new derivatives with improved selectivity and potency.
Conclusion
In conclusion, 5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, or DXE, is a promising candidate for developing new drugs for various medical conditions. DXE selectively inhibits voltage-gated sodium channels, which can be beneficial in treating epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has several advantages for lab experiments, including its small size and unique structure. However, its synthesis can be challenging, and the yield can be low. Future research on DXE could focus on its potential as a treatment for various medical conditions, as well as improving its synthesis and developing new derivatives.
合成法
DXE can be synthesized from 5,5-dimethylcyclohex-2-en-1-one and n-propylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of DXE can be improved by using a solvent such as toluene or dichloromethane.
科学的研究の応用
DXE has been studied for its potential use in treating various medical conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has been found to selectively inhibit voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and cardiac cells. DXE has been shown to be more selective for certain types of sodium channels than other known inhibitors, making it a promising candidate for developing new drugs with fewer side effects.
特性
CAS番号 |
56570-54-8 |
|---|---|
製品名 |
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one |
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-4-5-12-9-6-10(13)8-11(2,3)7-9/h6,12H,4-5,7-8H2,1-3H3 |
InChIキー |
ATHWBNYVLNKQJY-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
正規SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
その他のCAS番号 |
56570-54-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



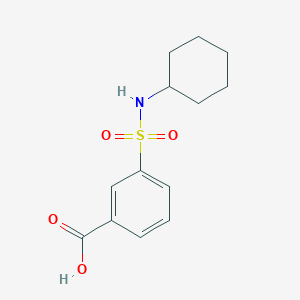

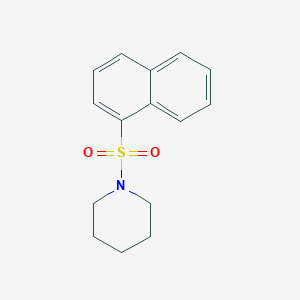
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
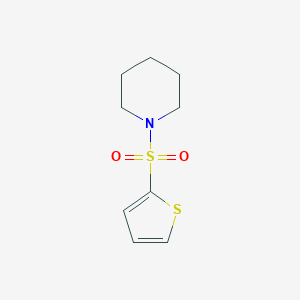
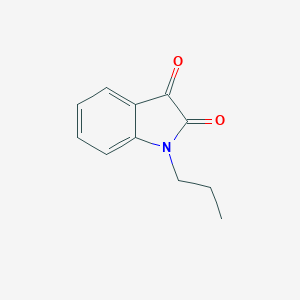
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
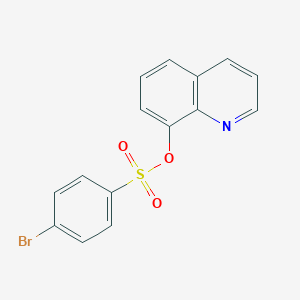
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
